tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate
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Overview
Description
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a phenoxyprop-1-en-1-yl group, and a phenyl group, making it a versatile molecule in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for carbamates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate involves the formation of a carbamate linkage, which can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The phenoxyprop-1-en-1-yl group can participate in various chemical reactions, making the compound a versatile intermediate .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethylenediamine: Another Boc-protected amine used in peptide synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A carbamate with a bromobenzyl group, used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide both steric protection and reactivity, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-3-phenoxyprop-1-enyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-14-8-7-10-16(18)11-9-15-23-17-12-5-4-6-13-17/h4-14H,15H2,1-3H3,(H,21,22)/b11-9+ |
InChI Key |
FDWQIJULJRTOHD-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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